5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-hydroxyethylthiophene under basic conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with an amine derivative to form the final product. This step usually requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling Up Reactions: Adjusting the reaction conditions to accommodate larger volumes.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity.
Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)thiophene-2-carboxamide: This compound shares a similar thiophene and sulfonamide structure but differs in the presence of a furan ring.
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide: Similar in structure but with variations in the alkyl chain and functional groups.
Uniqueness
5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S2/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQNWZAOSGIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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